
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide
Descripción general
Descripción
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide, also known as CEPS, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the sulfonamide family, which has been widely used in various fields, including medicine, agriculture, and industry. CEPS has been found to have potential applications in the treatment of cancer, inflammation, and other diseases. In
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the key targets of 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide is the proteasome, a cellular complex that is involved in the degradation of proteins. 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins within cells. This, in turn, can lead to cell cycle arrest and apoptosis.
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has also been found to inhibit the activity of various kinases, including AKT and ERK. These kinases are involved in signaling pathways that regulate cell growth and survival. Inhibition of these pathways by 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide can lead to reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been shown to have antioxidant effects. 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has been found to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions and can be stored for long periods of time. 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has been shown to be effective in various assays, including cell viability assays, Western blotting, and flow cytometry.
One limitation of 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide is that it can be toxic to cells at high concentrations. Careful optimization of the dose and exposure time is required to ensure that the compound does not cause non-specific toxicity. Another limitation is that the mechanism of action of 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide. One area of interest is in the development of novel derivatives of 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide with improved potency and selectivity. Another area of research is in the identification of the molecular targets of 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide and the elucidation of its mechanism of action. This information could help to guide the development of more effective therapies based on 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide.
Conclusion
In conclusion, 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide is a promising compound that has potential applications in the treatment of cancer, inflammation, and other diseases. The compound is relatively easy to synthesize and has been shown to be effective in various lab experiments. Future research on 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide could lead to the development of novel therapies for a range of diseases.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is believed to be due to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anti-cancer properties, 5-chloro-2-ethoxy-N-phenylbenzenesulfonamide has also been investigated for its anti-inflammatory effects. The compound has been shown to reduce inflammation in animal models of arthritis and colitis. This effect is thought to be due to the compound's ability to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
5-chloro-2-ethoxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-13-9-8-11(15)10-14(13)20(17,18)16-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWPLTDIZJEXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



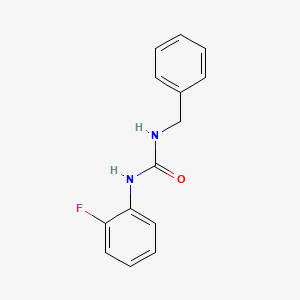
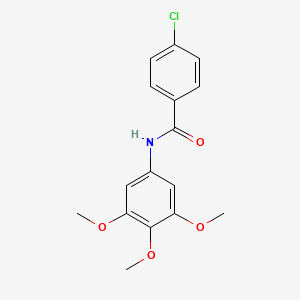
![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
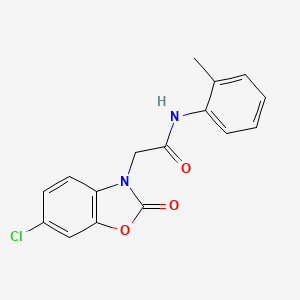
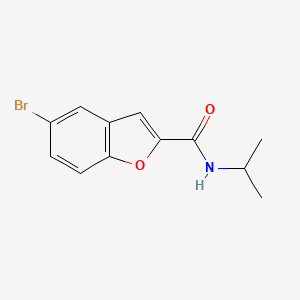
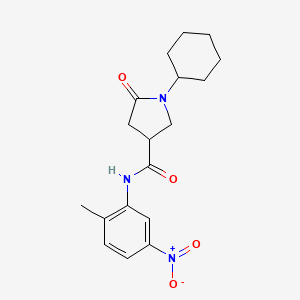
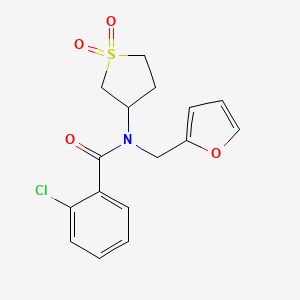
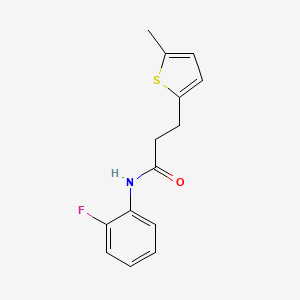

![methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4392898.png)
![1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4392905.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4392910.png)
![ethyl 3-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4392914.png)